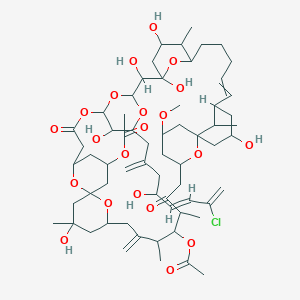
Methyl 2-(2,4-difluorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,4-difluorophenoxy)acetate is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol . It is a methyl ester derivative of 2-(2,4-difluorophenoxy)acetic acid and is commonly used as a building block in organic synthesis . The compound is characterized by the presence of two fluorine atoms on the phenoxy ring, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,4-difluorophenoxy)acetate can be synthesized through the esterification of 2-(2,4-difluorophenoxy)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-difluorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(2,4-difluorophenoxy)acetic acid and methanol.
Nucleophilic Substitution: The fluorine atoms on the phenoxy ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Nucleophilic Substitution: Requires nucleophiles such as amines or thiols and may be facilitated by the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Hydrolysis: 2-(2,4-difluorophenoxy)acetic acid and methanol.
Nucleophilic Substitution: Substituted phenoxyacetates depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 2-(2,4-difluorophenoxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, potentially leading to altered biological activities . The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,4-dichlorophenoxy)acetate: Similar in structure but contains chlorine atoms instead of fluorine.
Methyl 2-(2,4-dibromophenoxy)acetate: Contains bromine atoms and is used in organic synthesis and industrial applications.
Uniqueness
Methyl 2-(2,4-difluorophenoxy)acetate is unique due to the presence of fluorine atoms, which can significantly impact its chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable building block in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-(2,4-difluorophenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBJMZJUWOIZRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)

![1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7H-purine-2,6-dione](/img/structure/B129609.png)

![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)


![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
